REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:7][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:5]1)=[N+]=[N-]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].C(O)C>[NH2:1][CH:4]1[CH2:5][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:7]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
|
Name
|
Lindlar catalyst
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in step 6.3
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
NC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |